Tramadol hydrochloride

µ-opioid receptor binding metabolism prodrug pharmacology

This racemic prodrug is uniquely suited for CYP2D6 pharmacogenomics studies, as its analgesic efficacy depends entirely on O-demethylation to (+)-M1. The synergistic enantiomer pharmacology makes it an irreplaceable probe for investigating genotype-driven variability in opioid response, an advantage not offered by single-enantiomer or directly-acting agents. Ideal for neuropathic pain research where dual opioid-monoaminergic mechanisms are critical.

Molecular Formula C16H26ClNO2
Molecular Weight 299.83 g/mol
CAS No. 194602-08-9
Cat. No. B063145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTramadol hydrochloride
CAS194602-08-9
SynonymsAdolonta
Amadol
Biodalgic
Biokanol
Contramal
Jutadol
K 315
K-315
K315
MTW Tramadol
MTW-Tramadol
MTWTramadol
Nobligan
Prontofort
Ranitidin 1A Pharma
Takadol
Theradol
Tiral
Topalgic
Tradol
Tradol Puren
Tradol-Puren
TradolPuren
Tradonal
Tralgiol
Trama 1A Pharma
Trama AbZ
Trama Dorsch
Trama KD
Trama-Dorsch
Tramabeta
Tramadin
Tramadoc
Tramadol
Tramadol 1A
Tramadol acis
Tramadol AL
Tramadol Asta Medica
Tramadol Basics
Tramadol Bayvit
Tramadol Bexal
Tramadol Cinfa
Tramadol Dolgit
Tramadol Edigen
Tramadol Hameln
Tramadol Heumann
Tramadol Hydrochloride
Tramadol Kern
Tramadol Lichtenstein
Tramadol Lindo
Tramadol Mabo
Tramadol Normon
Tramadol PB
Tramadol Ratiopharm
Tramadol Stada
Tramadol-Dolgit
Tramadol-Hameln
Tramadol-ratiopharm
TramadolDolgit
TramadolHameln
Tramadolor
Tramadolratiopharm
TramaDorsch
Tramadura
Tramagetic
Tramagit
Tramake
Tramal
Tramex
Tramundin
Trasedal
Ultram
Xymel 50
Zamudol
Zumalgic
Zydol
Zytram
Molecular FormulaC16H26ClNO2
Molecular Weight299.83 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
InChIInChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
InChIKeyPPKXEPBICJTCRU-XMZRARIVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tramadol Hydrochloride (194602-08-9): A Prodrug Racemate with a Dual, CYP2D6-Dependent Mechanism of Action


Tramadol hydrochloride is a synthetic, centrally acting analgesic that is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol [1]. Unlike classical opioids such as morphine, its analgesic efficacy relies on a dual mechanism of action that involves both a weak μ-opioid receptor (MOR) agonist activity and the inhibition of the neuronal reuptake of norepinephrine and serotonin [1]. Critically, tramadol is a prodrug whose opioid-mediated analgesia is largely dependent on its hepatic O-demethylation via the highly polymorphic cytochrome P450 (CYP) 2D6 enzyme to its active metabolite, (+)-O-desmethyltramadol (M1), which exhibits a ~700-fold higher affinity for the human μ-opioid receptor than the parent drug [2]. This distinctive pharmacokinetic-pharmacodynamic relationship, combined with the complementary and synergistic interaction of its constituent enantiomers [3], underpins its unique clinical profile and differentiates it from other agents within the weak opioid class.

Why Generic Substitution for Tramadol Hydrochloride (194602-08-9) Is Not Trivial: The Critical Impact of Stereochemistry and CYP2D6 Genetics


The interchangeability of tramadol hydrochloride with other 'weak opioids' like codeine or even its metabolite M1 is confounded by its unique stereochemistry and prodrug nature. Tramadol is a racemate, with each enantiomer possessing a distinct pharmacology that synergistically contributes to its overall antinociceptive effect, a property not replicated by a single enantiomer or other non-racemic analgesics [1]. Furthermore, its analgesic efficacy is critically dependent on the formation of its active metabolite, (+)-M1, which is mediated by the highly polymorphic CYP2D6 enzyme [2]. Consequently, the therapeutic outcome is subject to significant inter-individual variability, with poor metabolizers (~10% of the Caucasian population) experiencing inadequate analgesia and ultra-rapid metabolizers at risk of toxicity [3]. This complex, genotype-driven efficacy profile fundamentally differentiates tramadol from agents like tapentadol, which acts directly at MOR and does not rely on polymorphic metabolic activation, and explains why direct substitution based solely on class or nominal potency is fraught with clinical risk.

Tramadol Hydrochloride (194602-08-9): Head-to-Head Evidence of Pharmacological, Metabolic, and Safety Differentiation


Target Receptor Affinity: Tramadol Exhibits a >700-fold Lower Affinity for the µ-Opioid Receptor Compared to Its Active Metabolite (+)-M1

At the cloned human µ-opioid receptor, the parent compound (±)-tramadol has a weak binding affinity (Ki = 2.4 µM), which is approximately 700 times lower than that of its active metabolite, (+)-O-desmethyltramadol (M1), which displays a Ki of 3.4 nM [1]. For context, the binding affinity of morphine in a comparable assay is reported as 7.1 nM [2]. This stark difference in affinity highlights the critical role of metabolic activation for the opioid component of tramadol's analgesic effect.

µ-opioid receptor binding metabolism prodrug pharmacology

Analgesic Potency: Tramadol Demonstrates a Context-Dependent Potency Ratio Relative to Morphine, with Enhanced Efficacy in Neuropathic Pain

The relative analgesic potency of tramadol compared to morphine is not constant but varies significantly depending on the pain model. In rodent studies, the analgesic potency ratio (ED50 tramadol / ED50 morphine) is 7.8 in a model of acute nociceptive pain, indicating morphine is significantly more potent. However, in two models of neuropathic pain, the potency ratio drops dramatically to 2.3 and 1.2, indicating that tramadol's relative potency is greatly enhanced in neuropathic states [1]. This contrasts with a pure MOR agonist like morphine, whose potency ratio across pain models would be expected to be more consistent.

analgesic potency neuropathic pain nociceptive pain

Head-to-Head Analgesia: 20 mg Desmetramadol Provides Superior Analgesia to 50 mg Tramadol in CYP2D6-Inhibited Subjects

In a randomized, double-blind, placebo-controlled clinical trial, the analgesic efficacy of tramadol (50 mg q6h) was directly compared to its active metabolite, desmetramadol (20 mg q6h), in healthy volunteers. In the absence of CYP2D6 inhibition, the two treatments provided equivalent analgesia. However, when subjects were co-treated with the CYP2D6 inhibitor paroxetine, tramadol's analgesic effect was reduced to a level comparable to placebo. In contrast, the analgesic effect of desmetramadol was unaffected by CYP2D6 inhibition and was significantly superior to that of tramadol under these conditions (P = .003) [1].

analgesia CYP2D6 inhibition pharmacogenetics clinical trial

Abuse Potential: Tramadol Exhibits a Significantly Lower Abuse Rate (2.7%) Compared to Hydrocodone (4.9%) in a 12-Month Chronic Pain Population

A large, 12-month prospective study in patients with chronic noncancer pain (CNP) directly compared the prevalence of abuse between tramadol, NSAIDs, and hydrocodone. The study found that the percentage of subjects who scored positive for abuse at least once was 2.7% for tramadol and 4.9% for hydrocodone [1]. Notably, the abuse rate for tramadol was statistically equivalent to that of NSAIDs (2.5%), a class of analgesics with no known abuse liability [1].

abuse liability chronic pain safety

Enantiomeric Synergy: The Racemic Mixture of Tramadol Exhibits Potentiated Antinociception with Attenuated Side Effects

The (+)- and (-)-enantiomers of tramadol possess distinct and complementary pharmacologies: (+)-tramadol preferentially inhibits serotonin reuptake (Ki = 0.53 µM), while (-)-tramadol preferentially inhibits norepinephrine reuptake (Ki = 0.43 µM) [1]. When combined as a racemate, their antinociceptive effect is synergistic, meaning it is significantly greater (P < .05) than the theoretical sum of their individual effects [1]. Crucially, this synergy is observed for the desired analgesic effect but is less than synergistic for side effects like inhibition of colonic motility and motor impairment [1].

stereochemistry synergy enantiomers

Best-Fit Research and Industrial Application Scenarios for Tramadol Hydrochloride (194602-08-9) Based on Quantitative Evidence


Preclinical and Clinical Research on Pharmacogenomics and Drug-Drug Interactions (DDIs)

Tramadol hydrochloride serves as an ideal probe substrate for investigating CYP2D6-mediated pharmacogenomics and drug-drug interactions. Its analgesic efficacy is highly dependent on conversion to (+)-M1, a process that is severely impaired in CYP2D6 poor metabolizers or when co-administered with CYP2D6 inhibitors like paroxetine, leading to a loss of analgesic effect [1]. Conversely, ultra-rapid metabolizers are at risk of toxicity due to elevated (+)-M1 levels [2]. This makes tramadol a powerful tool for studying the clinical impact of CYP2D6 polymorphisms and for evaluating novel CYP2D6 inhibitors or inducers in vivo. Its vulnerability to CYP2D6 inhibition was directly demonstrated in a clinical trial where tramadol's analgesia was reduced to placebo levels by paroxetine, while the active metabolite desmetramadol remained fully effective [1].

Investigating Dual Mechanisms of Analgesia in Neuropathic Pain Models

Tramadol is uniquely suited for research focused on neuropathic pain, where the interplay of opioid and monoaminergic mechanisms is critical. Preclinical data show that tramadol's relative potency compared to a pure μ-opioid agonist like morphine is markedly enhanced in neuropathic pain models (potency ratio tramadol/morphine improves from 7.8 in nociceptive pain to 1.2-2.3 in neuropathic pain) [3]. This context-dependent efficacy is directly attributable to its dual mechanism of action and is not observed with pure opioids. Therefore, tramadol is a more relevant and mechanistically informative tool than morphine or other pure opioids for studies seeking to validate new therapeutic targets or evaluate drug candidates for neuropathic pain conditions, where monoamine reuptake inhibition contributes significantly to the overall analgesic effect.

Studies Requiring a Lower-Risk Opioid Control or Active Comparator

In clinical and epidemiological research where a comparator with lower abuse liability than a Schedule II opioid is required, tramadol is a scientifically justified choice. A large, prospective study in a chronic noncancer pain population found the abuse rate for tramadol (2.7%) to be statistically equivalent to NSAIDs (2.5%) and significantly lower than that for hydrocodone (4.9%) [4]. This quantifiable lower risk profile makes tramadol a suitable active comparator in studies evaluating novel analgesics with a potentially improved safety margin, or as a lower-risk opioid control group in addiction research. Its use in such scenarios is supported by robust real-world evidence of a favorable abuse liability profile compared to other MOR agonists.

Stereochemistry Research: Exploring Synergistic Enantiomeric Interactions

Tramadol is a valuable tool for research focused on stereochemistry and chiral drug development. Unlike single-enantiomer drugs, tramadol is a racemate where the (+)- and (-)-enantiomers exhibit distinct and complementary pharmacologies (e.g., differential inhibition of serotonin vs. norepinephrine reuptake) that synergistically combine to produce enhanced antinociception with a favorable side effect profile [5]. This provides a well-characterized model system for studying synergistic enantiomeric interactions in vivo, particularly for investigating how different stereochemical configurations can modulate drug-target interactions, downstream signaling pathways, and the overall therapeutic index of a racemic drug. Its use in this context is directly supported by data showing the racemate's effect is statistically superior (P < .05) to the theoretical sum of its parts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tramadol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.